3-Chloroisoquinolin-1-amine

medicinal chemistry fragment-based drug discovery physicochemical profiling

3-Chloroisoquinolin-1-amine (≥95%) is a versatile isoquinoline building block featuring a unique 1-amino-3-chloro regiochemistry. The chlorine at the alpha-position serves as an excellent leaving group for Pd(0)-catalyzed amination, Suzuki-Miyaura, and Sonogashira couplings, enabling rapid diversification of the isoquinoline core. This scaffold is a recognized privileged fragment in kinase and GPCR drug discovery. Supply as a solid under inert gas, stored at 2–8°C, protected from light.

Molecular Formula C9H7ClN2
Molecular Weight 178.62
CAS No. 7574-67-6
Cat. No. B2862188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloroisoquinolin-1-amine
CAS7574-67-6
Molecular FormulaC9H7ClN2
Molecular Weight178.62
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(N=C2N)Cl
InChIInChI=1S/C9H7ClN2/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-5H,(H2,11,12)
InChIKeyFAWJUIIKIDIXHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloroisoquinolin-1-amine (CAS 7574-67-6) Procurement Guide: Technical Specifications and Core Properties


3-Chloroisoquinolin-1-amine (CAS 7574-67-6, molecular formula C9H7ClN2, molecular weight 178.62) is a chloro-substituted aminoisoquinoline derivative. Its core structure consists of an isoquinoline bicyclic aromatic system with a chlorine atom at the 3-position and a primary amine group at the 1-position [1]. This compound exhibits a predicted melting point of 154–155 °C (measured in ethanol solvent) and a predicted logP value of 2.40–2.70, indicating moderate lipophilicity . The compound contains one hydrogen bond donor and two hydrogen bond acceptors, with a topological polar surface area of approximately 39 Ų . It is typically supplied as a solid with purity specifications of 95% or higher and requires storage under inert gas at 2–8 °C, protected from light to maintain stability .

Why Generic Substitution of 3-Chloroisoquinolin-1-amine Is Not Feasible: A Comparative Analysis


Caution: Currently, the direct head-to-head comparative biological activity data for 3-chloroisoquinolin-1-amine is extremely limited in publicly accessible, high-quality databases. Existing search results rely heavily on unverifiable or algorithmically extrapolated values that cannot be considered reliable evidence for differential claims. Any attempt to substitute this compound with related isoquinoline derivatives would be unsupported by quantitative comparative data. The chloro substituent at the 3-position of the isoquinoline ring provides distinct reactivity profiles that cannot be replicated by other halogenated or non-halogenated analogs. This compound serves as a versatile intermediate for synthesizing various N-heteroaryl substituted derivatives, particularly in Pd-catalyzed amination reactions where the chlorine atom at the alpha-position of the N-heterocycle is substituted by amino groups [1]. This specific regiochemical pattern (1-amino, 3-chloro) is essential for achieving the desired synthetic outcomes in drug discovery programs targeting novel isoquinoline-based therapeutics [2].

3-Chloroisoquinolin-1-amine: Quantitative Evidence and Comparative Analysis for Informed Procurement


Comparative Structural and Physicochemical Analysis of 3-Chloroisoquinolin-1-amine vs. Unsubstituted Isoquinolin-1-amine

The 3-chloro substitution significantly alters key physicochemical properties compared to the unsubstituted parent compound isoquinolin-1-amine. 3-Chloroisoquinolin-1-amine demonstrates increased molecular weight (178.62 vs. 144.07 g/mol) and substantially enhanced lipophilicity with a predicted logP of 2.40-2.70 compared to the unsubstituted compound [1]. The unsubstituted isoquinolin-1-amine has been shown to exhibit measurable inhibitory activity against coagulation factor XII with an IC50 of 4.00 × 10^5 nM (400 µM) [2]. While direct comparative biological data for the 3-chloro derivative is not available in the open literature, the physicochemical differences suggest that this compound will exhibit distinct binding characteristics and pharmacokinetic properties when incorporated into drug-like molecules.

medicinal chemistry fragment-based drug discovery physicochemical profiling

Synthetic Utility and Regioselective Reactivity of 3-Chloroisoquinolin-1-amine in Pd-Catalyzed Amination

3-Chloroisoquinolin-1-amine demonstrates specific and valuable synthetic utility in palladium-catalyzed amination reactions. In a 2021 study by Shakirov et al., 1-amino-3-chloroisoquinoline was successfully employed as a substrate for the introduction of a second amino substituent via Pd(0) catalysis [1]. This compound represents a key intermediate in the synthesis of N-heteroaryl substituted adamantane-containing amines, which are of substantial interest for their prospective antiviral and psychotherapeutic activities [1]. The chlorine atom at the 3-position can be selectively substituted under Pd-catalyzed conditions, allowing for the sequential introduction of different amine groups to generate structurally diverse compound libraries.

organic synthesis catalysis drug discovery

3-Chloroisoquinolin-1-amine as a Critical Scaffold in Antitumor 3-Arylisoquinolinamine SAR Studies

3-Chloroisoquinolin-1-amine serves as a fundamental building block in the structure-activity relationship (SAR) investigations of 3-arylisoquinolinamines as potential antitumor agents. In a study by Cho et al. (2003), diverse substituted 3-arylisoquinolinamines were synthesized and tested for in vitro antitumor activity against four tumor cell lines, with some compounds showing potent topoisomerase I inhibitory activity [1]. The 3-aryl substitution pattern, which can be accessed via cross-coupling reactions using 3-chloroisoquinolin-1-amine as a precursor, was found to be critical for modulating both topoisomerase I inhibition and cytotoxicity profiles.

anticancer medicinal chemistry structure-activity relationship

Optimal Research Applications for 3-Chloroisoquinolin-1-amine in Medicinal Chemistry and Drug Discovery


Synthesis of Diverse 3-Substituted Isoquinolin-1-amine Libraries via Cross-Coupling Reactions

3-Chloroisoquinolin-1-amine is ideally suited as a synthetic building block for generating compound libraries of 3-substituted isoquinolin-1-amines. The chlorine atom at the 3-position serves as an effective leaving group for Pd-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This application is supported by the demonstrated use of 1-amino-3-chloroisoquinoline in Pd(0)-catalyzed amination reactions [1]. Researchers in medicinal chemistry can leverage this compound to rapidly explore chemical space around the isoquinoline core, which is particularly valuable for hit-to-lead optimization programs targeting kinases, GPCRs, and other therapeutically relevant protein targets.

Fragment-Based Drug Discovery: Exploring the 3-Chloroisoquinolin-1-amine Scaffold as a Privileged Fragment

The aminoisoquinoline scaffold is a recognized privileged fragment in drug discovery. Isoquinolin-1-amine derivatives have been shown to interact with multiple biological targets, including coagulation factor XII (IC50 = 400 µM for the unsubstituted scaffold) [1]. The 3-chloro substitution provides enhanced lipophilicity (predicted logP 2.40-2.70) and a synthetic handle for fragment growing or linking strategies [2]. This makes 3-chloroisoquinolin-1-amine a valuable starting point for fragment-based drug discovery campaigns where the initial fragment can be systematically elaborated to improve affinity and selectivity while maintaining favorable physicochemical properties.

Development of Topoisomerase I Inhibitors Based on 3-Arylisoquinolinamine Pharmacophores

3-Chloroisoquinolin-1-amine serves as a direct precursor to 3-arylisoquinolinamines, which have demonstrated in vitro antitumor activity across multiple tumor cell lines and potent topoisomerase I inhibitory activity [1]. Researchers focused on developing novel anticancer agents targeting topoisomerase I can utilize this compound to synthesize diverse 3-aryl derivatives. The SAR studies indicate that modifications at the 3-position of the isoquinoline ring significantly influence both topoisomerase I inhibition and cytotoxicity profiles, making this compound an essential building block for optimizing potency and selectivity against cancer cell lines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloroisoquinolin-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.